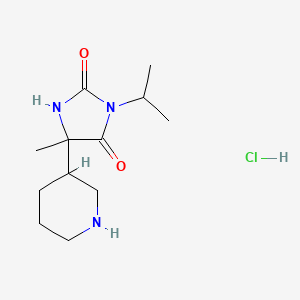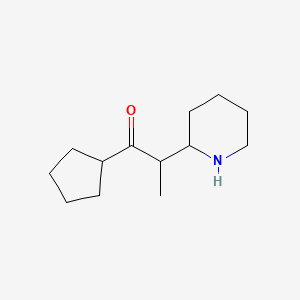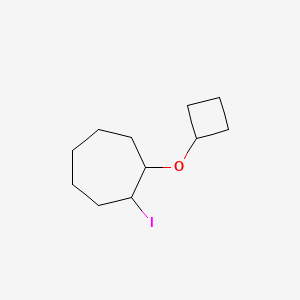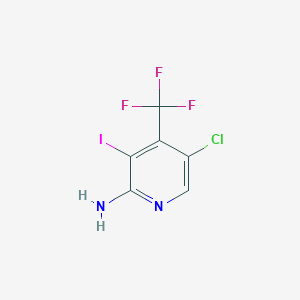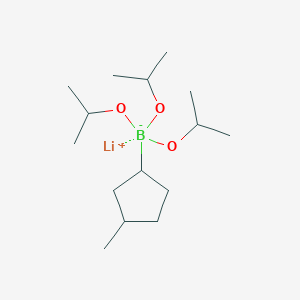
Lithium triisopropoxy(3-methylcyclopentyl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium triisopropoxy(3-methylcyclopentyl)borate is a borate ester compound that has garnered attention in recent years due to its potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a lithium ion coordinated to a borate ester with triisopropoxy and 3-methylcyclopentyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium triisopropoxy(3-methylcyclopentyl)borate typically involves the reaction of lithium hydride with triisopropyl borate and 3-methylcyclopentanol. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using similar reagents and conditions. The process may be optimized for higher yields and purity, and additional steps such as recrystallization or distillation may be employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium triisopropoxy(3-methylcyclopentyl)borate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form borate esters with different oxidation states.
Reduction: Reduction reactions can convert the borate ester into different boron-containing compounds.
Substitution: The triisopropoxy and 3-methylcyclopentyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield borate esters with higher oxidation states, while reduction may produce boron hydrides or other boron-containing compounds.
Applications De Recherche Scientifique
Lithium triisopropoxy(3-methylcyclopentyl)borate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Medicine: Research is ongoing to explore its use in medical applications, including as a component in drug delivery systems.
Industry: The compound is used in the production of advanced materials, such as boron-containing polymers and ceramics.
Mécanisme D'action
The mechanism of action of lithium triisopropoxy(3-methylcyclopentyl)borate involves its interaction with molecular targets through its borate ester moiety. The compound can form coordination complexes with various metal ions, which can influence its reactivity and stability. Additionally, the presence of the lithium ion can enhance the compound’s solubility and facilitate its incorporation into different chemical environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium triisopropyl borate: Similar in structure but lacks the 3-methylcyclopentyl group.
Lithium bis(oxalate)borate: Another borate ester with different functional groups.
Tris(trimethylsilyl) borate: A borate ester with trimethylsilyl groups instead of triisopropoxy groups.
Uniqueness
Lithium triisopropoxy(3-methylcyclopentyl)borate is unique due to the presence of the 3-methylcyclopentyl group, which can impart different chemical and physical properties compared to other borate esters
Propriétés
Formule moléculaire |
C15H32BLiO3 |
|---|---|
Poids moléculaire |
278.2 g/mol |
Nom IUPAC |
lithium;(3-methylcyclopentyl)-tri(propan-2-yloxy)boranuide |
InChI |
InChI=1S/C15H32BO3.Li/c1-11(2)17-16(18-12(3)4,19-13(5)6)15-9-8-14(7)10-15;/h11-15H,8-10H2,1-7H3;/q-1;+1 |
Clé InChI |
MJZSAATUSVISCF-UHFFFAOYSA-N |
SMILES canonique |
[Li+].[B-](C1CCC(C1)C)(OC(C)C)(OC(C)C)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



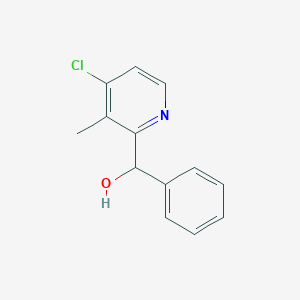
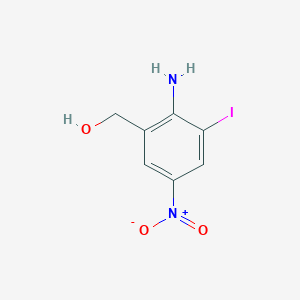

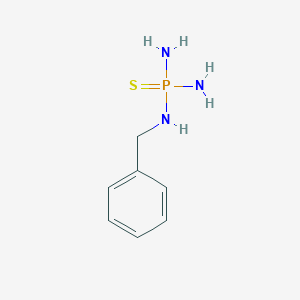
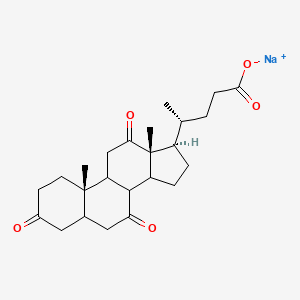
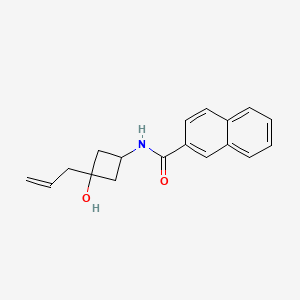
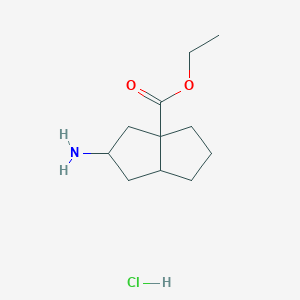
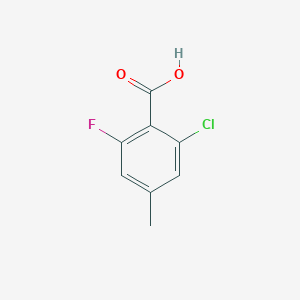
![2,5,7-Trimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13087820.png)
